molecular formula C5H11NO2 B12809019 (2R,3S)-3-amino-2-methyl-Butanoic acid CAS No. 39801-26-8

(2R,3S)-3-amino-2-methyl-Butanoic acid

Cat. No.: B12809019
CAS No.: 39801-26-8
M. Wt: 117.15 g/mol
InChI Key: RRWPLOJQTOADRZ-DMTCNVIQSA-N
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Description

(2R,3S)-3-amino-2-methyl-Butanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-amino-2-methyl-Butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. Another method includes the microbial production using specific strains of microorganisms that can produce the compound through fermentation processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-amino-2-methyl-Butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(2R,3S)-3-amino-2-methyl-Butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2R,3S)-3-amino-2-methyl-Butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-3-amino-2-methyl-Butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

39801-26-8

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(2R,3S)-3-amino-2-methylbutanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

RRWPLOJQTOADRZ-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@H](C)N)C(=O)O

Canonical SMILES

CC(C(C)N)C(=O)O

Origin of Product

United States

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